N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,3-diphenylpropanamide
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Overview
Description
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,3-diphenylpropanamide is a complex organic compound characterized by the presence of a thiolane ring with a dioxo group and a diphenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,3-diphenylpropanamide typically involves the reaction of a thiolane derivative with a diphenylpropanamide precursor. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical synthesis literature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to ensure high yield and purity. The exact methods can vary depending on the desired application and the scale of production .
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, leading to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or thiolane positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can result in various substituted amides or thiolane derivatives .
Scientific Research Applications
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,3-diphenylpropanamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing and can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]urea: Shares the thiolane ring structure but differs in the amide moiety.
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride: Contains a similar thiolane ring but has a different functional group attached.
Uniqueness
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,3-diphenylpropanamide is unique due to its combination of a thiolane ring with a diphenylpropanamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c22-20(21-14-16-11-12-25(23,24)15-16)13-19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,19H,11-15H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEZPHSTAPKVQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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